(E)-[(2,6-dichlorophenyl)methoxy]({[2-(prop-2-en-1-yloxy)naphthalen-1-yl]methylidene})amine
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Overview
Description
The compound is a type of chalcone, which are aromatic ketones that form the central core for a variety of important biological compounds. They are known to exhibit a wide range of pharmacological properties, such as antibacterial, antifungal, antimutagenic, antimitotic and antiproliferative, antitumor, antioxidant, anti-inflammatory, antimalarial, antileishmanial activity, antitubercular, and anti-diabetic .
Molecular Structure Analysis
The compound has an E configuration concerning the C6=C7 double bond, as confirmed by the experimental C5–C6–C7–C8 torsion angle 175 (8)° and calculated observe at 178.8 (°) .Chemical Reactions Analysis
Chalcones, in general, are known to undergo a variety of chemical reactions, including cyclization and addition reactions, due to the presence of the reactive α,β-unsaturated carbonyl system .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of polar functional groups (like the carbonyl group in chalcones) can increase the compound’s solubility in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(E)-N-[(2,6-dichlorophenyl)methoxy]-1-(2-prop-2-enoxynaphthalen-1-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NO2/c1-2-12-25-21-11-10-15-6-3-4-7-16(15)17(21)13-24-26-14-18-19(22)8-5-9-20(18)23/h2-11,13H,1,12,14H2/b24-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSODXKZYFCZGN-ZMOGYAJESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C2=CC=CC=C2C=C1)C=NOCC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C2=CC=CC=C2C=C1)/C=N/OCC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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